molecular formula C5H10O4 B010004 Methyl 2,3-dihydroxy-2-methylpropanoate CAS No. 19860-56-1

Methyl 2,3-dihydroxy-2-methylpropanoate

Cat. No.: B010004
CAS No.: 19860-56-1
M. Wt: 134.13 g/mol
InChI Key: LDZHNDDCTKHCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dihydroxy-2-methylpropanoate (C₇H₁₂O₆) is a synthetic aliphatic ester characterized by two hydroxyl groups and a branched methyl substituent. It is synthesized via the hydroxylation of methyl methacrylate using osmium tetroxide (OsO₄) and hydrogen peroxide (H₂O₂) in tert-butyl alcohol, yielding ~23.1% after distillation . The compound’s molecular structure (Figure 1) includes a central quaternary carbon, contributing to its stereochemical complexity. Analytical data confirm its composition (C: 47.69%, H: 6.95%), and derivatives such as its acetylated and benzoylated forms have been studied for optical activity .

Properties

IUPAC Name

methyl 2,3-dihydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZHNDDCTKHCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941698
Record name Methyl 2,3-dihydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19860-56-1
Record name Methyl 2-methylglycerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019860561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-dihydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Ethyl (2S,3R)-3-[(4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,3-Dihydroxy-2-Methylpropanoate

Key Differences :

  • Structure : Incorporates a dioxolane ring (1,3-dioxolane) and an ethyl ester group, unlike the simpler methyl ester and dihydroxy backbone of the target compound.
  • Properties : Higher boiling point (361.45°C at 760 mmHg), density (1.186 g/cm³), and refractive index (1.475) due to increased molecular complexity and stereochemical protection .
  • Applications: Critical intermediate in synthesizing Sofosbuvir, an antiviral drug, highlighting its pharmaceutical relevance compared to the research-oriented uses of Methyl 2,3-dihydroxy-2-methylpropanoate .

Table 1: Physical and Chemical Properties

Property This compound Ethyl (2S,3R)-3-[(4R)-Dioxolane Derivative
Molecular Formula C₇H₁₂O₆ C₁₂H₂₀O₇
Boiling Point 82–84°C (0.65 Torr) 361.45°C (760 mmHg)
Density Not reported 1.186 g/cm³
Key Functional Groups Dihydroxy, methyl ester Dioxolane, ethyl ester, dihydroxy
Primary Use Synthetic intermediate Pharmaceutical intermediate (Sofosbuvir)

Sandaracopimaric Acid Methyl Ester and Related Diterpenoid Esters

Key Differences :

  • Structure: Diterpenoid derivatives (e.g., sandaracopimaric acid methyl ester) feature fused polycyclic frameworks, contrasting sharply with the acyclic structure of this compound .
  • Properties : Higher molecular weights and hydrophobicity due to terpene backbones. Used in natural resin analysis (gas chromatography) rather than synthetic chemistry .

Methyl Salicylate

Key Differences :

  • Structure: Aromatic ester with a phenolic hydroxyl group, unlike the aliphatic dihydroxy ester of the target compound.
  • Properties : Volatile organic compound (VOC) with analgesic properties; lower boiling point (222°C) and distinct applications in fragrances and pharmaceuticals .

3-Hydroxy-2,2-Dimethylpropyl 3-Hydroxy-2,2-Dimethylpropanoate

Key Differences :

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